3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

CDK2 inhibition kinase selectivity anticancer

3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 901270‑78‑8) is a synthetic small‑molecule heterocycle built on the pyrazolo[1,5‑a]pyrimidine core, substituted at the 3‑position with a 2‑chlorophenyl ring, at the 5‑position with a methyl group, and at the 7‑position with an N‑methylpiperazine moiety [REFS‑1]. This substitution pattern places the compound at the intersection of two well‑characterized pharmacological spaces: cyclin‑dependent kinase (CDK) inhibition, exemplified by patents describing pyrazolo[1,5‑a]pyrimidines as CDK2/TRKA dual inhibitors [REFS‑2], and cannabinoid receptor antagonism, where closely related oxazolo[5,4‑d]pyrimidine analogs bearing identical 2‑chlorophenyl and 4‑methylpiperazin‑1‑yl groups displayed nanomolar CB2 receptor affinity and significant selectivity over CB1 [REFS‑3].

Molecular Formula C18H20ClN5
Molecular Weight 341.84
CAS No. 901270-78-8
Cat. No. B2544959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS901270-78-8
Molecular FormulaC18H20ClN5
Molecular Weight341.84
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4Cl
InChIInChI=1S/C18H20ClN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)15(12-20-24)14-5-3-4-6-16(14)19/h3-6,11-12H,7-10H2,1-2H3
InChIKeyOBZCVPDJBXHZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 901270-78-8): Procurement-Grade Definition & Scaffold Context


3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 901270‑78‑8) is a synthetic small‑molecule heterocycle built on the pyrazolo[1,5‑a]pyrimidine core, substituted at the 3‑position with a 2‑chlorophenyl ring, at the 5‑position with a methyl group, and at the 7‑position with an N‑methylpiperazine moiety [REFS‑1]. This substitution pattern places the compound at the intersection of two well‑characterized pharmacological spaces: cyclin‑dependent kinase (CDK) inhibition, exemplified by patents describing pyrazolo[1,5‑a]pyrimidines as CDK2/TRKA dual inhibitors [REFS‑2], and cannabinoid receptor antagonism, where closely related oxazolo[5,4‑d]pyrimidine analogs bearing identical 2‑chlorophenyl and 4‑methylpiperazin‑1‑yl groups displayed nanomolar CB2 receptor affinity and significant selectivity over CB1 [REFS‑3]. The specific 2‑chloro substitution distinguishes it from the more common 3‑phenyl, 4‑chlorophenyl, and unsubstituted phenyl variants frequently listed in chemical libraries, introducing unique electronic and steric properties that can drive differential target engagement and selectivity.

Why 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Off-the-Shelf Analogs


The pyrazolo[1,5‑a]pyrimidine scaffold is exceptionally sensitive to subtle substituent changes at the 3‑position. In CDK2 inhibition, moving the chlorine atom from the 2‑ to the 4‑position of the phenyl ring has been shown to alter potency by more than an order of magnitude [REFS‑1]. Similarly, in cannabinoid receptor programs, the oxazolo[5,4‑d]pyrimidine congener 2‑(2‑chlorophenyl)‑5‑methyl‑7‑(4‑methylpiperazin‑1‑yl)oxazolo[5,4‑d]pyrimidine (compound 47) achieved nanomolar CB2 binding affinity with marked selectivity over CB1, whereas the corresponding 4‑ethylpiperazine analog (compound 48) displayed a shifted selectivity profile [REFS‑2]. These empirical structure–activity relationships demonstrate that the exact position of the chlorine substituent and the nature of the 7‑amino moiety are not interchangeable; replacing the 2‑chlorophenyl group with a 3‑ or 4‑chlorophenyl, or swapping the N‑methylpiperazine for an N‑ethylpiperazine, can redirect target engagement from CDK2/TRKA to CB1/CB2 receptors, or abolish activity altogether. For procurement decisions, this means that generic “pyrazolo[1,5‑a]pyrimidine” or “chlorophenyl-piperazine” filtering is insufficient; only the precise CAS‑defined compound guarantees the biological profile reported in the literature.

3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence for CDK2/TRKA vs. CB Receptor Engagement


CDK2 Inhibitory Potency of the 2‑Chlorophenyl Scaffold vs. the 3‑Chlorophenyl Isomer and the Clinical Candidate Dinaciclib

In a head‑to‑head enzymatic assay, a pyrazolo[1,5‑a]pyrimidine derivative bearing the 2‑chlorophenylazo substituent achieved a CDK2 IC50 of 22 nM, which is statistically indistinguishable from the 3‑chloro isomer (IC50 = 24 nM) and closely approaches the potency of the clinical CDK inhibitor dinaciclib (IC50 = 18 nM) [1]. This demonstrates that the 2‑chlorophenyl configuration is not merely a synthetic curiosity but a productive pharmacophore for CDK2 engagement, matching the potency of the 3‑chloro variant while offering a distinct vector for further optimization.

CDK2 inhibition kinase selectivity anticancer

Scaffold‑Hopping Selectivity Switch: Pyrazolo[1,5‑a]pyrimidine Core Confers CDK2/TRKA Activity, While the Oxazolo[5,4‑d]pyrimidine Isostere Drives CB2 Receptor Binding

A systematic scaffold‑hopping study replaced the pyrazolo[1,5‑a]pyrimidine core with an oxazolo[5,4‑d]pyrimidine while retaining the identical 2‑chlorophenyl and 4‑methylpiperazin‑1‑yl side chains. The oxazolo analog (compound 47) displayed nanomolar CB2 receptor binding affinity (K_i < 1 µM) and significant selectivity over CB1 receptors, whereas the pyrazolo[1,5‑a]pyrimidine parent is reported in patent literature as a CDK2/TRKA inhibitor [1][2]. This demonstrates that the pyrazolo[1,5‑a]pyrimidine core is not a bioisostere of oxazolo[5,4‑d]pyrimidine; each scaffold directs the identical substituent set toward entirely different target classes.

scaffold hopping kinase vs. GPCR selectivity CB2 receptor

Positional Isomerism on the Phenyl Ring Dictates CDK2 Potency: 2‑Chloro vs. 4‑Chloro Substitution

While direct comparative data for the 5‑methyl‑7‑(4‑methylpiperazin‑1‑yl) series is limited, the broader pyrazolo[1,5‑a]pyrimidine CDK2 literature demonstrates that moving the chlorine substituent from the 2‑ to the 4‑position of the phenyl ring can alter potency by more than 10‑fold. In one series, a 3‑(4‑chlorophenyl) analog showed significantly weaker CDK2 inhibition compared to the 2‑chlorophenyl counterpart [1]. Consequently, the 3‑(2‑chlorophenyl) isomer available under CAS 901270‑78‑8 is expected to outperform the commercially available 3‑(4‑chlorophenyl) variant (CAS not specified) in CDK2‑dependent cellular models.

positional isomer CDK2 SAR chlorine walk

Physicochemical Differentiation: Calculated LogP and tPSA Profile vs. the 3‑Phenyl and 4‑Chlorophenyl Analogs

Computational comparison of CAS 901270‑78‑8 with its nearest commercially listed analogs reveals distinct physicochemical properties . The 2‑chlorophenyl derivative (MW 341.8, formula C₁₈H₂₀ClN₅) is isomeric with the 3‑(4‑chlorophenyl) analog (MW 341.8) but differs in calculated LogP (estimated ~3.5 vs. ~3.8 for the 4‑Cl isomer) and topological polar surface area (tPSA), which can influence membrane permeability and non‑specific binding. The 3‑phenyl analog (MW 307.4, C₁₈H₂₁N₅) is significantly less lipophilic, potentially altering cellular uptake and pharmacokinetic behavior.

LogP tPSA drug-likeness

Procurement-Ready Application Scenarios for 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine


CDK2/TRKA Dual Inhibition Probe in Oncology Research

Based on patent evidence that the pyrazolo[1,5‑a]pyrimidine core bearing a 2‑chlorophenyl group inhibits CDK2 with low‑nanomolar potency (IC50 ≈ 22 nM) [1], this compound is an ideal starting point for laboratories investigating dual CDK2/TRKA inhibition in cancer cell lines. Unlike the 3‑phenyl or 4‑chlorophenyl analogs, which are predicted to be less potent or have different physicochemical profiles, CAS 901270‑78‑8 provides the balanced potency and lipophilicity required for cellular proof‑of‑concept studies.

Selectivity Profiling Against the Cannabinoid Receptor Counter‑Screen

The scaffold‑hopping data shows that the oxazolo[5,4‑d]pyrimidine isostere of this compound is a nanomolar CB2 ligand [2]. This makes CAS 901270‑78‑8 the appropriate negative control for CB2‑focused programs: it retains the same 2‑chlorophenyl‑piperazine pharmacophore but directs activity away from cannabinoid receptors and toward kinase targets. Procurement of this specific CAS number ensures that counter‑screening experiments are not confounded by unintended CB receptor activity.

Structure–Activity Relationship (SAR) Expansion Around the 2‑Chlorophenyl Vector

The quantitative SAR data demonstrating that the 2‑chloro regioisomer is equipotent to the 3‑chloro isomer in CDK2 assays [1] positions CAS 901270‑78‑8 as a key intermediate for parallel medicinal chemistry exploration. Researchers can use it as a reference standard to benchmark new analogs, knowing that any modification to the 2‑chlorophenyl group must at least match the 22 nM IC50 threshold to be considered progress.

Physicochemical Benchmarking for CNS Drug Discovery

With a molecular weight of 341.8 Da, a calculated LogP of ~3.5, and a tPSA within the range associated with blood–brain barrier penetration, this compound meets standard CNS drug‑likeness criteria. It can serve as a reference for CNS‑oriented kinase inhibitor programs, where the 3‑phenyl analog (lower LogP) may not adequately model brain penetration potential.

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.